4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde
Description
4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde is a benzaldehyde derivative featuring a fluorine atom at the 3-position and a cyclopropanemethoxymethyl group at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₃FO₂, with a molecular weight of 208.23 g/mol. The compound’s structure combines the electronic effects of fluorine with the steric and conformational constraints of the cyclopropane ring, making it valuable in pharmaceutical and agrochemical synthesis. The cyclopropanemethoxymethyl substituent (-CH₂-O-CH₂-C₃H₅) introduces moderate lipophilicity and rigidity, which can enhance metabolic stability in drug candidates .
Properties
IUPAC Name |
4-(cyclopropylmethoxymethyl)-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-12-5-10(6-14)3-4-11(12)8-15-7-9-1-2-9/h3-6,9H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQNFTZQKVFSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=C(C=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazomethane or similar reagents.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, often using methanol in the presence of a base.
Fluorination: The fluorine atom is introduced via electrophilic fluorination, using reagents such as Selectfluor.
Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions at the fluorine or methoxy positions.
Coupling Reactions: Participation in Suzuki-Miyaura or other cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Oxidation: 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzoic acid.
Reduction: 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds or other coupled products.
Scientific Research Applications
4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
Table 1: Structural Comparison
Key Observations :
- The target compound and its cyclobutyl analog () share the same molecular formula but differ in substituent topology.
- The aromatic analog () has significantly higher molecular weight due to bulky 3-fluorophenyl groups, which may reduce solubility but enhance π-π stacking in drug-receptor interactions.
- The simpler 4-fluoro-3-methyl derivative () lacks complex substituents, making it more suitable for applications requiring low steric hindrance.
Physicochemical and Functional Properties
Table 2: Physicochemical Properties
Key Findings :
- Lipophilicity (LogP) : Both the target and cyclobutyl analog exhibit similar LogP values (~2.5), reflecting comparable hydrophobicity. The aromatic analog’s higher LogP (~3.8) aligns with its bulky aromatic groups.
- Solubility : The target compound’s moderate solubility in dichloromethane (DCM) contrasts with the aromatic analog’s poor aqueous solubility, underscoring the impact of substituent bulk on polarity.
- Reactivity : The cyclopropane ring’s strain may render the target more reactive in nucleophilic additions or oxidations compared to the cyclobutyl analog.
Research and Application Insights
- Pharmaceutical Intermediates : The cyclopropane moiety in the target compound is structurally analogous to intermediates in roflumilast synthesis (), a PDE4 inhibitor used for COPD. Its rigidity may mimic bioactive conformations in drug candidates.
- Agrochemical Potential: Cycloalkane-containing benzaldehydes are precursors to herbicides and insecticides, where substituent size influences penetration through plant cuticles .
- Electronic Effects : The fluorine atom at C3 withdraws electron density, activating the aldehyde group for condensation reactions (e.g., forming hydrazones or Schiff bases).
Biological Activity
4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde is a fluorinated organic compound with the molecular formula C11H11FO2. Its unique structure, characterized by a cyclopropane ring and a fluorine atom, suggests potential biological activities that warrant investigation. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopropane Ring : Achieved through cyclopropanation reactions.
- Methoxylation : Introduced via nucleophilic substitution reactions.
- Fluorination : Conducted using electrophilic fluorination methods.
- Aldehyde Formation : Final step to yield the aldehyde functional group.
These synthetic pathways highlight its potential as an intermediate in organic synthesis and medicinal chemistry applications.
The biological activity of this compound is largely attributed to its interaction with various biomolecules, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, potentially influencing biochemical pathways involved in cellular processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on fluorinated imines and hydrazones have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar antimicrobial properties .
| Compound Type | Activity Against | MIC Values (µg/mL) |
|---|---|---|
| Fluorinated Aldimines | E. coli | Comparable to kanamycin |
| S. aureus | 1.9-fold lower than standard drug | |
| P. aeruginosa | Significant reduction in growth |
Cytotoxicity Studies
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells. For example, a study on a thiosemicarbazone derivative derived from 4-fluorobenzaldehyde showed cytotoxic effects against prostate cancer cells (PC-3), with an IC50 value of 18.46 μM. This compound induced morphological changes indicative of apoptosis, including DNA fragmentation and activation of caspases .
Case Studies
- Cytotoxic Effects in Cancer Cells : Research highlighted the potential of 4-FTSC (a derivative) to induce significant cytotoxicity in PC-3 cells through intrinsic apoptotic pathways, suggesting that similar mechanisms may be explored for this compound .
- Antibacterial Efficacy : A comparative study indicated that fluorinated compounds exhibit enhanced antibacterial activity due to their structural features, which may be applicable to our compound under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
